2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-(2,4,6-trimethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
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Overview
Description
2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-(2,4,6-trimethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[73003,7]dodeca-1(12),4,6,8,10-pentaene is a complex organic compound with a unique structure that includes multiple halogen atoms, methyl groups, and a boron-nitrogen core
Preparation Methods
The synthesis of 2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-(2,4,6-trimethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[73003,7]dodeca-1(12),4,6,8,10-pentaene involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.
Scientific Research Applications
2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-(2,4,6-trimethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The boron-nitrogen core plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The pathways involved often include electron transfer processes and the formation of reactive intermediates .
Comparison with Similar Compounds
Similar compounds include other boron-nitrogen containing molecules such as boron-dipyrromethene (BODIPY) derivatives. Compared to these compounds, 2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-(2,4,6-trimethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene exhibits unique properties due to the presence of multiple halogen atoms and methyl groups, which enhance its stability and reactivity .
Properties
Molecular Formula |
C22H23BF2I2N2 |
---|---|
Molecular Weight |
618.0 g/mol |
IUPAC Name |
2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-(2,4,6-trimethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C22H23BF2I2N2/c1-10-8-11(2)17(12(3)9-10)18-21-13(4)19(26)15(6)28(21)23(24,25)29-16(7)20(27)14(5)22(18)29/h8-9H,1-7H3 |
InChI Key |
FQXUJRDSAQYYGV-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)I)C)C4=C(C=C(C=C4C)C)C)C)I)C)(F)F |
Origin of Product |
United States |
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